molecular formula C8H6BrFO B118180 2'-Bromo-4'-fluoroacetophenone CAS No. 1006-39-9

2'-Bromo-4'-fluoroacetophenone

Cat. No. B118180
CAS RN: 1006-39-9
M. Wt: 217.03 g/mol
InChI Key: RCXFSBRMWBFWMH-UHFFFAOYSA-N
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Description

2’-Bromo-4’-fluoroacetophenone is an organic compound with the molecular formula C8H6BrFO. It is also known by other names such as p-Fluorophenacyl bromide, ω-Bromo-4-fluoroacetophenone, and 4-Fluorophenacyl bromide . It is used as an intermediate in the synthetic preparation of competitive inhibitors of aromatase .


Molecular Structure Analysis

The molecular structure of 2’-Bromo-4’-fluoroacetophenone can be represented by the InChI string: InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2’-Bromo-4’-fluoroacetophenone is a beige to light grey-green crystalline powder or flakes . It has a molecular weight of 217.04 . It has a melting point of 47-49 °C and a boiling point of 150 °C at 12 mmHg . It has a density of 1.5728 (rough estimate) and a refractive index of 1.5450 (estimate) .

Scientific Research Applications

DNA Cleavage Agents

2'-Bromo-4'-fluoroacetophenone derivatives have been explored for their potential in DNA cleavage. A study by Wender and Jeon (2003) investigated bromofluoroacetophenone derivatives that produce fluorine-substituted phenyl radicals. These radicals demonstrate effectiveness in cleaving DNA upon excitation. The DNA cleaving activities of 2'-bromo-4'-fluoroacetophenone derivatives were found to be larger than those of 4'-bromo-2'-fluoroacetophenone derivatives, suggesting potential applications in molecular biology and genetic engineering (Wender & Jeon, 2003).

Educational Tool in Organic Synthesis

Pohl and Schwarz (2008) described an experiment for undergraduate organic laboratory curriculums, where 2-bromoacetophenone is converted to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source. This introduces students to the utility of solid-phase reagents in organic synthesis and the unique uses of fluorine in molecular design (Pohl & Schwarz, 2008).

Radiopharmaceutical Intermediates

Banks and Hwang (1994) conducted a study on [18F]fluoroarylketones via the aromatic nucleophilic substitution reaction using enolizable substrates. This research aimed at the reproducible and high-yield production of radiopharmaceutical intermediates, including the production of various derivatives like 1-bromo-4'-[18F]fluoroacetophenone. These findings have implications for the development of radiopharmaceuticals (Banks & Hwang, 1994).

Synthesis of Fluorinated Compounds

Heinrich (2007) optimized the oxidative radical cyclization of α-fluoroacetophenones in the presence of olefins, providing efficient access to 2-fluorotetralones. This research is particularly relevant for the synthesis of 18-fluorine-labeled compounds, a critical aspect in the development of new chemical entities (Heinrich, 2007).

Safety And Hazards

2’-Bromo-4’-fluoroacetophenone is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXFSBRMWBFWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371260
Record name 2'-Bromo-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-4'-fluoroacetophenone

CAS RN

1006-39-9
Record name 1-(2-Bromo-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromo-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
PA Wender, R Jeon - Bioorganic & medicinal chemistry letters, 2003 - Elsevier
… In summary, 4′-bromo-2′-fluoroacetophenone and 2′-bromo-4′-fluoroacetophenone derivatives upon irradiation can function as DNA cleaving agents putatively through the …
Number of citations: 7 www.sciencedirect.com
RN Patel, A Goswami, L Chu, MJ Donovan… - Tetrahedron …, 2004 - Elsevier
… The 2-bromo-4-fluoroacetophenone was obtained from Lancaster Chemicals. Starting substrates 3, 5, 7 and reference compounds 2, 4, 6, 8 were synthesized by colleagues in the …
Number of citations: 86 www.sciencedirect.com
LM Twanmoh - 1970 - spiral.imperial.ac.uk
… Figure 3.3 is a plot of the corrected shifts in 2-bromo-4-fluoroacetophenone versus temperature, and is given as an example. Corrected chemical shifts are given in Table 3.4 and …
Number of citations: 2 spiral.imperial.ac.uk
RO Jeon - 대한약학회학술대회, 2003 - dbpia.co.kr
… Pyrrolecarboxamide-conjugated bromofluoroacetophenones: 4'-bromo-2'-fluoroacetophenone and 2' -bromo-4'-fluoroacetophenone were synthesized and their DNA cleaving activities …
Number of citations: 3 www.dbpia.co.kr
LX Zhang, JY Jin, SN Zhou, HP Xiao… - … Section E: Structure …, 2006 - scripts.iucr.org
… To a solution of 4-amino-5-mercapto-3-propyl-1,2,4-triazole (0.001 mol) in absolute ethanol was added 2-bromo-4-fluoroacetophenone (0.001 mol). The mixture was refluxed for 7 h. …
Number of citations: 5 scripts.iucr.org
MG Belsham, AR Muir, M Kinns, L Phillips… - Journal of the …, 1974 - pubs.rsc.org
… Table 1 shows a typical set of data, obtained for 2’bromo-4’-fluoroacetophenone and nz-bromofluorobenzene. Figure 1 shows the plot of 19F SCS due to the acetyl group in this …
Number of citations: 4 pubs.rsc.org
DB Reitz, JJ Li, MB Norton, EJ Reinhard… - Journal of medicinal …, 1994 - ACS Publications
… Dimethyl malonate was successively dialkylated with 2-bromo-4fluoroacetophenone and 2-bromo-4-(methylsulfonyl)acetophenone to give the 1,5-diketone 8, which was cyclized …
Number of citations: 171 pubs.acs.org
CC Tzeng, KH Lee, TC Wang, CH Han… - Pharmaceutical …, 2000 - Springer
Purpose. The main objective of this investigation was to explore thecytotoxic structure-activity relationships of γ-substituted γ-aryloxymethyl-α-methylene-γ-butyrolactones against cancer …
Number of citations: 42 link.springer.com
K Karami - Transition Metal Chemistry, 2008 - Springer
… The reaction of 2-bromo-4′-methoxyacetophenone and 2-bromo-4′-fluoroacetophenone with PPh 3 gives the phosphonium salts, which react with a weak base in H 2 O, allowing the …
Number of citations: 11 link.springer.com
J Su, Q Chen, L Lu, Y Ma, GHL Auyoung, R Hua - Tetrahedron, 2018 - Elsevier
… Under the similar reaction conditions, the reaction of 2-bromo-4-fluoroacetophenone (1h) at room temperature afforded the expected product (2ha) in 17% yield, and the reaction of 4-…
Number of citations: 25 www.sciencedirect.com

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